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UL4 protein, Equid herpesvirus 1

Cat. No.: B1179014
CAS No.: 146313-92-0
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Description

Classification and Genomic Organization of EHV-1 within the Alphaherpesvirinae Subfamily

Equid herpesvirus 1 is a member of the family Herpesviridae, subfamily Alphaherpesvirinae, and genus Varicellovirus. frontiersin.orgnih.gov Like other alphaherpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), EHV-1 is characterized by a relatively short replication cycle and the ability to establish lifelong latent infections in its host, primarily in nerve ganglia. nih.govnih.gov

The EHV-1 genome consists of a linear, double-stranded DNA molecule, approximately 150 kilobase pairs (kbp) in length. frontiersin.orgasm.org Its structure is characteristic of the Alphaherpesvirinae subfamily, comprising two main regions: a unique long (UL) region and a unique short (US) region. The US region is flanked by two identical inverted repeat sequences, known as the internal repeat (IR) and the terminal repeat (TR). frontiersin.orgasm.org This arrangement allows the genome to exist in two isomeric forms. The entire genome encodes for at least 76 distinct open reading frames (ORFs), which translate into the various proteins required for viral replication, assembly, and modulation of the host immune system. frontiersin.orgasm.org

Table 1: Genomic Features of Equid Herpesvirus 1 (EHV-1)

FeatureDescription
Family Herpesviridae
Subfamily Alphaherpesvirinae
Genus Varicellovirus
Genetic Material Double-stranded DNA (dsDNA)
Genome Size Approximately 150 kbp
Genomic Structure Unique Long (UL) and Unique Short (US) regions, with the US region bracketed by inverted repeats (IR/TR)
Encoded Proteins At least 76 Open Reading Frames (ORFs)

Overview of EHV-1 Gene Expression Regulation: Immediate-Early, Early, and Late Phases

The replication cycle of EHV-1 involves a temporally regulated cascade of gene expression, a hallmark of herpesviruses. asm.org This process is divided into three distinct phases: immediate-early (IE), early (E), and late (L). asm.org

Immediate-Early (IE) Phase: Following the entry of the viral nucleocapsid into the host cell nucleus, the first set of genes to be transcribed are the IE genes. asm.org This occurs within an hour of infection and does not require prior viral protein synthesis. asm.org The primary IE protein, encoded by ORF64, is a crucial trans-activator, initiating the transcription of the next class of viral genes. asm.orgworktribe.com

Early (E) Phase: The expression of early genes is dependent on the protein products of the IE genes. asm.org Early proteins are primarily enzymes and other factors necessary for viral DNA replication, such as DNA polymerase. The UL4 gene is classified as an early gene. nih.gov Its expression is activated by the immediate-early protein, and the UL4 protein can be detected as early as 4 hours post-infection. nih.gov

Late (L) Phase: Late gene expression commences after the onset of viral DNA replication. asm.org These genes primarily encode the structural components of the virion, such as capsid and envelope proteins, which are necessary for the assembly and release of new virus particles. asm.org

This tightly controlled sequence ensures that the necessary viral components are produced in the correct order for a successful replication cycle. asm.orgnih.gov

Significance of EHV-1 in Equine Health and as a Model for Alphaherpesvirus Research

EHV-1 is a highly prevalent and contagious pathogen that poses a significant threat to the equine industry worldwide. nih.govnih.gov Infection can manifest in several ways:

Respiratory Disease: Often seen in young horses, characterized by fever, coughing, and nasal discharge. msu.edu

Abortion: EHV-1 is a major cause of infectious abortion in pregnant mares, which typically occurs in the last trimester of pregnancy. wikipedia.orgwoah.org

Equine Herpesvirus Myeloencephalopathy (EHM): A severe neurological form of the disease resulting from damage to blood vessels in the brain and spinal cord, which can lead to ataxia, paralysis, and death. wikipedia.orgucdavis.edu

Neonatal Foal Death: Perinatal infection can lead to fatal illness in newborn foals. wikipedia.org

The ability of EHV-1 to establish latency, with the potential for reactivation during periods of stress, makes it difficult to control and allows it to persist within horse populations. nih.govwikipedia.org

Beyond its veterinary importance, EHV-1 serves as a valuable research model for studying the pathogenesis of alphaherpesviruses. asm.org Its relatively large genome and complex regulatory mechanisms are comparable to those of human herpesviruses. nih.gov Research on EHV-1, including the functions of specific genes like UL4, provides broader insights into viral gene regulation, immune evasion, and the molecular basis of herpesvirus-induced disease. nih.govcore.ac.uk For instance, studies on the UL4 protein's inhibitory effect on gene expression contribute to our understanding of how these viruses can modulate the host cell environment to favor their own replication and persistence. nih.govcore.ac.uk

Properties

CAS No.

146313-92-0

Molecular Formula

C31H35Cl2N3O2

Synonyms

UL4 protein, Equid herpesvirus 1

Origin of Product

United States

Genetic Characterization of the Equid Herpesvirus 1 Ul4 Gene

The UL4 gene is a conserved entity within the EHV-1 genome, and its genetic structure has been the subject of detailed molecular analysis.

Genomic Localization and Transcriptional Mapping of the UL4 Open Reading Frame (ORF)

The UL4 open reading frame (ORF) is situated within the unique long (UL) region of the EHV-1 genome. nih.gov DNA sequencing has precisely mapped the UL4 ORF, which consists of 343 amino acids, to nucleotides 5618 to 4587 from the long terminus. nih.gov This ORF has the capacity to encode a protein with a predicted molecular weight of 38.1 kDa. nih.gov

Identification of UL4 as a Late Gene

Kinetic studies using metabolic inhibitors have classified the UL4 gene as a late (γ) gene. nih.gov This classification signifies that its expression occurs predominantly during the later stages of the viral replication cycle, following the onset of viral DNA synthesis. The UL4 gene is transcribed into a 3.8-kb mRNA molecule. nih.govuni-muenchen.de

Overlapping Transcription with Neighboring Genes

A notable feature of the UL4 gene's genomic context is its transcriptional overlap with the adjacent UL3 gene. nih.gov The 3.8-kb mRNA transcript of the UL4 gene overlaps with the transcript of the UL3 gene. nih.gov S1 nuclease analysis has revealed that both the UL3 and UL4 transcripts initiate downstream of their respective TATA boxes and share a common transcription termination signal, resulting in a pair of 3'-coterminal mRNAs. nih.govuni-muenchen.de

GeneORF Length (amino acids)Encoded Protein Size (kDa)Kinetic ClassTranscript Size (kb)Genomic Location (nucleotides from long terminus)
UL4 34338.1Late3.85618 to 4587
UL3 47051.4Early1.64450 to 3038

Transcriptional Regulation of UL4 Gene Expression

The expression of the UL4 gene is tightly controlled by the temporal cascade of viral gene expression, with immediate-early proteins playing a crucial role in its activation.

Activation by Immediate Early Proteins

The primary driver of early and late gene expression in EHV-1 is the immediate-early (IE) protein, a homolog of herpes simplex virus 1 (HSV-1) ICP4. uni-muenchen.denih.gov The EHV-1 IE protein is a potent trans-activator that has been shown to induce gene expression from various viral promoters, including those of late genes. uni-muenchen.denih.gov While direct binding studies of the IE protein to the UL4 promoter are not extensively detailed, the established mechanism of herpesvirus gene regulation indicates that the IE protein, likely in concert with other viral regulatory factors, is essential for initiating the transcription of late genes like UL4. nih.gov The EHV-1 EICP0 protein has also been identified as a potent trans-activator of all classes of viral promoters, including the late glycoprotein (B1211001) K promoter, which is a homolog of UL4. researchgate.net Furthermore, the EICP22 protein can function synergistically with the IE protein to enhance the expression of EHV-1 early and late genes. nih.gov

Analysis of UL4 Gene Deletion Mutants in EHV-1

To elucidate the function of the UL4 protein, researchers have generated and characterized EHV-1 mutants lacking the UL4 gene.

Impact on Viral Growth Kinetics

Studies involving the deletion of the UL4 gene have demonstrated its importance in the efficient replication of EHV-1. Deletion of the UL4 gene resulted in a noticeable delay in viral growth, particularly at later time points post-infection. This suggests that while the UL4 protein may not be absolutely essential for the production of infectious virus particles, it is required for the optimal kinetics of viral replication. Interestingly, while a mutant EHV-1 with a stop codon inserted into the UL4 gene (preventing protein expression) could still produce defective interfering particles (DIPs), a mutant with the entire UL4 gene sequence deleted was unable to generate these particles. This indicates that the UL4 gene sequence itself, rather than the protein product, is critical for the formation of DIPs.

EHV-1 MutantEffect on Viral GrowthAbility to Produce Defective Interfering Particles (DIPs)
UL4 Deletion Mutant Delayed growth at late times post-infectionUnable to produce DIPs
UL4 Stop Codon Mutant Not explicitly stated, but implies altered growthAble to produce defective particles

Molecular Biology and Post Translational Characterization of the Equid Herpesvirus 1 Ul4 Protein

Predicted Protein Structure and Features

The UL4 protein of EHV-1 is predicted to be composed of 343 amino acids with a calculated molecular mass of 38.1 kDa. asm.org Computer-based analyses have provided insights into its potential structure and post-translational modifications.

Identification of Potential Glycosylation Sites and Transmembrane Domains

Analysis of the EHV-1 UL4 protein sequence has identified several potential post-translational modification sites and structural domains. asm.org These include an N-terminal signal sequence and four potential transmembrane domains. asm.org The predicted transmembrane domains are located at amino acid positions 124-140, 218-234, 256-272, and 310-326. asm.org Notably, these regions overlap with the defined transmembrane domains of HSV-1 gK. asm.org

Furthermore, two potential N-linked glycosylation sites have been identified at amino acid residues 57-59 (N-S-T) and 89-91 (N-E-S). asm.org

FeaturePredicted Location (Amino Acid Residues)
N-terminal Signal Sequence1-31
Glycosylation Site 157-59 (N-S-T)
Glycosylation Site 289-91 (N-E-S)
Transmembrane Domain 1124-140
Transmembrane Domain 2218-234
Transmembrane Domain 3256-272
Transmembrane Domain 4310-326

Subcellular Localization of the UL4 Protein during EHV-1 Infection

The localization of the UL4 protein within infected cells provides clues to its function. Studies have revealed a broad distribution pattern for this viral protein.

Nuclear and Cytoplasmic Distribution

During EHV-1 infection, the UL4 protein has been detected in both the nucleus and the cytoplasm of the host cell. nih.gov This widespread distribution suggests that it may have functions in both cellular compartments. Research on the homologous HSV-1 UL4 protein has identified a nuclear export signal (NES) responsible for its transport from the nucleus to the cytoplasm via a CRM1-dependent pathway. nih.gov

Absence from Purified Virions

Despite its presence within infected cells, the UL4 protein has not been detected in purified, mature virions. nih.gov This indicates that the UL4 protein is a non-structural protein and is not incorporated into the final virus particle. nih.gov

Expression Kinetics of UL4 Protein during Viral Lytic Cycle

The timing of UL4 protein expression during the viral replication cycle has been characterized. The UL4 gene is considered an early gene, as its expression is activated by the immediate-early protein of EHV-1. nih.gov In cell culture, the UL4 protein can be detected as early as 4 hours post-infection. nih.gov While the UL4 protein itself is not essential for the lytic replication of the virus, it has been shown to inhibit viral gene expression, particularly affecting late genes that are important for virion assembly. nih.govnih.gov

Time Post-InfectionEvent
Early PhaseUL4 gene is activated by the immediate-early protein. nih.gov
4 hoursUL4 protein is detectable within the infected cell. nih.gov
Late PhaseThe UL4 protein has been observed to temper the expression of late viral genes. nih.gov

Functional Elucidation of Equid Herpesvirus 1 Ul4 Protein in Viral Replication and Pathogenesis

Role of UL4 Protein in Viral Replication in Cell Culture

Studies utilizing reverse genetics to create mutant viruses lacking the UL4 protein have demonstrated that it is not essential for the productive replication of EHV-1 in cell culture. nih.govnih.gov An EHV-1 mutant with a stop codon inserted into the UL4 gene (UL4aa18stop) was shown to be infectious and capable of replicating in various cell lines, including those of equine, rabbit, monkey, and human origin. nih.gov This indicates that the UL4 protein is dispensable for the fundamental processes of lytic replication. nih.gov

Cell LineVirusObservationReference
Mouse L-MEHV-1 UL4aa18stop~1 log reduction in maximal virus titer compared to wild-type nih.gov
Human HeLaEHV-1 UL4aa18stop~1 log reduction in maximal virus titer compared to wild-type nih.gov
VariousEHV-1 UL4aa18stopSmaller plaque size compared to wild-type nih.gov
VariousEHV-1 UL4-nullDelayed virus growth at late times post-infection nih.gov

This table summarizes the key findings on the role of UL4 protein in EHV-1 replication in different cell lines.

Assessment of UL4 Protein Contribution to EHV-1 Pathogenicity

To determine the role of the UL4 protein in the disease-causing ability of EHV-1, studies have been conducted using murine models of infection. nih.gov The mouse model is a well-established system for studying EHV-1 pathogenesis, particularly respiratory and neurological disease. nih.gov When mice were infected with the UL4aa18stop mutant virus, it replicated as efficiently as the wild-type EHV-1 in the lungs. nih.gov

Animal ModelVirus StrainKey FindingReference
CBA MiceEHV-1 UL4aa18stopReplicated as efficiently as wild-type EHV-1 in murine lungs. nih.gov
CBA MiceEHV-1 UL4aa18stopDisplayed pathogenic properties similar to parental and revertant viruses. nih.gov

This table presents the findings from in vivo studies using a murine model to assess the contribution of the UL4 protein to EHV-1 pathogenesis.

Regulatory Mechanisms of Equid Herpesvirus 1 Ul4 Protein on Viral and Cellular Gene Expression

Inhibitory Function of UL4 Protein on Gene Expression

The UL4 protein exhibits a broad inhibitory effect on gene expression, a function that is central to its role in the viral life cycle and the establishment of persistent infections. nih.gov

Broad Inhibition of Viral and Heterologous Promoters

Research has demonstrated that the UL4 protein possesses a widespread inhibitory function, capable of suppressing gene expression controlled by both viral and other, non-related (heterologous) promoters. nih.gov This broad-spectrum inhibition suggests a general mechanism of action rather than one targeted to specific viral gene sequences. nih.govnih.gov This inhibitory capability points to its potential involvement in establishing and maintaining a state of persistent infection mediated by defective interfering particles. nih.gov

Mechanism of Gene Expression Inhibition: Decreased mRNA Transcription Levels

The primary mechanism by which the UL4 protein inhibits gene expression is by reducing the levels of messenger RNA (mRNA) transcripts. nih.govnih.govuni.lu Studies have shown a direct correlation between the expression of the UL4 protein and a decrease in the amount of reporter gene transcripts. For instance, the presence of the UL4 protein can lead to a significant reduction in luciferase activity in reporter assays, which corresponds to a diminished quantity of the luciferase mRNA. nih.gov This indicates that the UL4 protein's inhibitory action occurs at the level of transcription. nih.gov

Interaction of UL4 Protein with Host Cellular Transcription Machinery

The UL4 protein does not directly bind to DNA to exert its inhibitory effects. nih.gov Instead, it interacts with key components of the host cell's general transcription machinery, thereby interfering with the process of gene transcription. nih.govnih.gov

Direct Interaction with TATA Box-Binding Protein (TBP)

A critical interaction for the UL4 protein's function is its direct binding to the TATA box-binding protein (TBP). nih.govnih.gov TBP is a fundamental component of the transcription factor IID (TFIID) complex, which is essential for the initiation of transcription in most eukaryotic genes. frontiersin.org Through in vitro GST-pulldown assays and co-immunoprecipitation analyses in infected cells, it has been confirmed that the UL4 protein directly interacts with TBP. nih.govnih.gov This interaction is thought to be a key mechanism by which UL4 inhibits gene expression, potentially by preventing the assembly of the pre-initiation complex at gene promoters. nih.gov

Interaction with the Carboxy-Terminal Domain of RNA Polymerase II

In addition to TBP, the UL4 protein also directly interacts with the carboxy-terminal domain (CTD) of RNA polymerase II. nih.govnih.gov RNA polymerase II is the central enzyme responsible for transcribing protein-coding genes. nih.gov The interaction between UL4 and the CTD of RNA polymerase II has been demonstrated through in vitro assays. nih.gov This interaction provides another avenue through which the UL4 protein can disrupt the transcription process and inhibit gene expression. nih.gov

Differential Effects of UL4 Expression on EHV-1 Gene Classes

While the UL4 protein has a broad inhibitory effect, its absence leads to differential expression across the various classes of EHV-1 genes. Microarray analyses comparing cells infected with a UL4-null virus to those infected with wild-type or UL4-restored EHV-1 have revealed that the expression of viral late genes, particularly those important for the assembly of new virions, is enhanced in the absence of the UL4 protein. nih.govnih.gov This suggests that the UL4 protein plays a role in tempering the expression of late genes during a normal infection cycle. nih.gov It is important to note that the absence of the UL4 protein does not appear to slow down viral DNA replication. nih.govnih.gov

Enhanced Expression of Viral Late Genes in UL4-Null Viruses

Research has demonstrated that the absence of the UL4 protein leads to a significant increase in the expression of viral late genes. nih.govnih.gov Late genes in herpesviruses are typically involved in the final stages of the viral life cycle, including the assembly and egress of new virions.

Microarray analyses comparing the expression of all 78 EHV-1 genes in cells infected with wild-type EHV-1 versus a UL4-null mutant revealed a distinct pattern. nih.govnih.gov While the expression of most immediate-early and early genes remained largely unaffected, a notable upregulation was observed for late genes, particularly those critical for virion assembly. nih.gov This suggests that a primary function of the UL4 protein during a lytic infection is to temper the expression of these late genes. nih.gov

One of the regulatory genes showing a significant increase in expression in the absence of the UL4 protein is the late ETIF gene. nih.gov The protein encoded by this gene is located in the tegument and is essential for the secondary envelopment and egress of viral particles. nih.gov The broad inhibitory function of the UL4 protein suggests it may play a role in establishing and maintaining the persistent state of infection mediated by defective interfering particles (DIPs). nih.gov

Below is a table summarizing the observed effects on viral late gene expression in the absence of the UL4 protein.

Gene CategoryEffect in UL4-Null VirusSpecific ExamplesReference
Viral Late GenesEnhanced ExpressionGenes important for virion assembly nih.govnih.gov
ETIF Gene (Late)Significantly Increased ExpressionEncodes a tegument protein for secondary envelopment and egress nih.gov

Role of Equid Herpesvirus 1 Ul4 in Defective Interfering Particles Dips and Persistent Infection

Conservation of the UL4 Gene within EHV-1 DIP Genomes

The genomes of EHV-1 DIPs are severely truncated and rearranged versions of the standard viral genome, which is approximately 155 kbp nih.gov. In contrast, the DIP genome is only about 7.5 kbp nih.gov. Despite this dramatic reduction in genetic material, the DIP genome consistently retains three specific genes: UL3, UL4, and a unique hybrid gene nih.govnih.govresearchgate.netcore.ac.uk. The hybrid gene is formed through a recombination event that fuses parts of the early regulatory genes IR4 and UL5 and is essential for the interference activity of the DIPs nih.govnih.gov. The UL3 and UL4 genes are perfectly conserved from the left terminus of the standard EHV-1 genome nih.gov. The consistent and perfect preservation of the UL4 gene within these minimalist genomes strongly indicates its essential function in the context of DIP-mediated persistent infection nih.govnih.gov.

Distinction Between UL4 Gene Sequence and UL4 Protein Function in DIP Generation

A critical distinction has been identified between the role of the physical UL4 gene sequence and the function of the UL4 protein it encodes in the process of DIP generation nih.govnih.gov. While the UL4 protein has a clear function in inhibiting gene expression, this function is not necessary for the initial formation of DIPs nih.gov. Studies using mutant EHV-1 have elucidated this difference. An EHV-1 mutant that possessed the UL4 gene sequence but was engineered with a stop codon to prevent the expression of the UL4 protein was still capable of generating DIPs nih.govnih.gov. However, a mutant virus from which the entire UL4 gene sequence was deleted was unable to produce DIPs nih.govnih.gov.

The experimental evidence demonstrates that the UL4 gene sequence itself, rather than the protein product, is indispensable for the generation of DIPs nih.govnih.gov. The inability of a UL4-deletion virus to form DIPs, while a protein-expression-null mutant could, confirms that the physical presence of the UL4 DNA is a critical determinant nih.govnih.gov. It is hypothesized that the UL4 gene sequence may play a structural role, helping to stabilize or correctly orient the standard viral genome to allow for the specific homologous recombination events that lead to the creation of the severely truncated DIP genome nih.gov.

Table 1: Role of UL4 in Defective Interfering Particle (DIP) Generation

EHV-1 Mutant Type UL4 Gene Sequence UL4 Protein Expression Ability to Generate DIPs Implication
Wild-Type EHV-1 Present Yes Yes Baseline for DIP generation.
UL4 Stop Codon Mutant Present No Yes UL4 protein is not required for DIP formation.

Comparative and Evolutionary Analysis of Ul4 Proteins Across Alphaherpesviruses

Phylogenetic Relationships of EHV-1 UL4 with Orthologs from Other Herpesviruses

Phylogenetic analysis of the EHV-1 UL4 protein and its orthologs is crucial for understanding its evolutionary history and its relationship to other members of the Alphaherpesvirinae. These studies typically involve comparing the amino acid sequences of UL4/gK proteins from various herpesviruses to construct evolutionary trees.

Whole-genome phylogenetic analyses of equine herpesviruses show that EHV-1 is closely related to other equine herpesviruses like EHV-4 and EHV-9. frontiersin.org When focusing on specific proteins like gK, the evolutionary relationships become more defined. Glycoprotein (B1211001) K is conserved across all alphaherpesviruses, suggesting its importance in the viral life cycle. nih.govbrylinski.orgnih.gov Phylogenetic and structural analyses that include a quantitative measure of amino acid rate variation have been employed to predict conserved functional domains in gK orthologs. nih.gov These studies reveal significant heterogeneity in the evolutionary rate at both the individual residue and domain levels, which is likely a result of varying selective pressures. nih.gov

Homology to UL4/gK Proteins in Other Alphaherpesvirinae

The EHV-1 UL4 protein is homologous to the UL53 protein (glycoprotein K or gK) of Herpes Simplex Virus 1 (HSV-1) and other alphaherpesviruses. asm.org This homology is evident in their genomic position, protein size, and structural characteristics. The EHV-1 UL4 and HSV-1 UL53 open reading frames are similarly located within their respective genomes, positioned between the genes encoding ICP27 and the DNA primase. asm.org

The homology extends to other alphaherpesviruses as well. For instance, comparisons with the gK homolog in Varicella-Zoster Virus (VZV) also show conservation of key features, underscoring the shared ancestry and functional constraints across the subfamily.

Feature EHV-1 UL4 (gK) HSV-1 UL53 (gK) Reference
Amino Acid Length 343338 asm.org
Genomic Location Between ICP27 and DNA primase homologsBetween ICP27 and DNA primase homologs asm.org
Overall Amino Acid Identity 100%32% asm.org
N-terminal Signal Sequence Predicted (31 residues)Confirmed (30 residues) asm.org
Hydrophobic Domains 44 asm.org

Conserved Domains and Residues in UL4 Proteins

Across the Alphaherpesvirinae, UL4/gK proteins possess several conserved domains and residues that are critical for their function. These include a cleavable N-terminal signal sequence, multiple transmembrane domains, and specific amino acid residues that are important for protein structure and interactions.

The EHV-1 UL4 protein contains domains that are characteristic of a membrane-bound glycoprotein. asm.org This includes a potential signal sequence, two potential sites for N-linked glycosylation, and four transmembrane domains. asm.org The locations of these hydrophobic domains in EHV-1 UL4 overlap with those defined for HSV-1 gK. asm.org

Studies on HSV-1 gK have identified specific domains and residues that are conserved among alphaherpesviruses and are crucial for function. For example, a predicted β-sheet domain within the amino terminus of HSV-1 gK is conserved and essential for virus entry into neuronal axons. brylinski.org Additionally, conserved cysteines and N-glycosylation sites play a role in regulating membrane fusion. brylinski.org Phylogenetic analysis has further pinpointed slowly evolving residues that are likely in structurally significant positions across different gK orthologs. nih.gov This approach of combining phylogenetic and structural analysis helps to identify amino acids that are predicted to be critical for the structure and function of the gK protein family. nih.gov

Conserved Feature Description Significance Reference
N-terminal Signal Sequence A sequence of amino acids at the beginning of the protein that directs it to the secretory pathway.Essential for proper protein trafficking and insertion into membranes. asm.org
Transmembrane Domains Hydrophobic regions of the protein that span the lipid bilayer.Anchor the protein in the viral or cellular membranes. asm.org
N-linked Glycosylation Sites Specific asparagine residues that can be modified with sugar chains.Important for protein folding, stability, and immune recognition. asm.org
Conserved Cysteine Residues Cysteine amino acids that are found in the same positions across different gK orthologs.Often involved in forming disulfide bonds that stabilize protein structure. brylinski.org

Implications of UL4 Homology for Understanding Conserved Viral Mechanisms

The homology of the EHV-1 UL4 protein to gK proteins in other alphaherpesviruses has significant implications for understanding conserved viral mechanisms, particularly those related to virion assembly, cell-to-cell spread, and pathogenesis. Glycoprotein K is known to be essential for several key viral functions, including virus entry into neuronal axons, virion assembly, and regulation of membrane fusion. nih.govbrylinski.org

The conservation of the gK/UL20 heterodimer among neurotropic alphaherpesviruses suggests that this protein complex is a critical determinant of neuronal infection. nih.gov The interaction of gK with other viral proteins, such as the UL37 protein in HSV-1, is also conserved and required for cytoplasmic virion envelopment and the production of infectious virus. brylinski.org

By studying the EHV-1 UL4 protein in the context of its homologs, researchers can gain insights into the fundamental roles of gK in the herpesvirus life cycle. For example, understanding the structural and functional conservation of domains involved in membrane fusion can inform the development of broad-spectrum antiviral therapies that target these conserved mechanisms. brylinski.org The identification of slowly evolving, functionally important residues through comparative analysis offers promising targets for the design of therapeutic strategies that could be effective against a range of alphaherpesvirus species. nih.gov

Future Research Directions and Methodological Advances for Equid Herpesvirus 1 Ul4 Protein Studies

High-Resolution Structural Determination of UL4 Protein

A significant hurdle in fully comprehending the function of the EHV-1 UL4 protein is the absence of a high-resolution, experimentally determined three-dimensional structure. While sequence analysis has provided some insights, predicting a protein with homology to the Herpes Simplex Virus 1 (HSV-1) UL4 protein, a definitive structural model is paramount for a detailed mechanistic understanding. asm.org Future research endeavors should prioritize the determination of the UL4 protein's structure using advanced biophysical techniques.

Prospective Methodologies:

X-ray Crystallography: This technique stands as a primary candidate for elucidating the atomic-level structure of the UL4 protein. Success in obtaining well-ordered crystals of the full-length protein or its functional domains would provide an unprecedented view of its architecture. This structural data would be invaluable for identifying key functional motifs, potential active sites, and surfaces involved in protein-protein interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller, flexible domains of the UL4 protein, solution-state NMR could provide detailed structural and dynamic information. This approach would be particularly useful for characterizing regions that may not be amenable to crystallization.

Cryo-Electron Microscopy (Cryo-EM): In cases where crystallization of the full-length protein or its complexes proves challenging, single-particle cryo-EM could offer a powerful alternative. This technique is particularly well-suited for larger protein complexes and could potentially be used to visualize the UL4 protein in association with its interaction partners.

Homology Modeling and In Silico Structural Analysis: In the interim, computational approaches such as homology modeling, based on the known structures of homologous proteins from other herpesviruses, can provide valuable predictive models. uniprot.org These models, while not a substitute for experimental data, can guide the design of mutagenesis studies and help in formulating testable hypotheses about the protein's function. The UniProt database, for instance, provides access to such predictive models. uniprot.org

Elucidation of Specific Protein-Protein Interaction Interfaces

The EHV-1 UL4 protein is known to exert its regulatory effects through interactions with key components of the host cell's transcriptional machinery. nih.gov Specifically, it has been shown to interact with the TATA-box binding protein (TBP) and the carboxy-terminal domain (CTD) of RNA polymerase II. uniprot.orgnih.gov However, the precise molecular details of these interactions remain to be fully characterized. Future studies should focus on mapping the specific domains and amino acid residues that mediate these critical protein-protein interactions.

Key Research Objectives:

Mapping Interaction Domains: Utilizing techniques such as yeast two-hybrid screening, GST-pulldown assays with truncated protein fragments, and co-immunoprecipitation with deletion mutants will be crucial for identifying the specific domains within the UL4 protein that are responsible for binding to TBP and RNA polymerase II. uniprot.orgnih.gov

Identifying Critical Residues: Once the interacting domains are broadly defined, site-directed mutagenesis can be employed to pinpoint the key amino acid residues that form the contact interface. Mutating these residues and assessing the impact on binding affinity and functional activity will provide a high-resolution map of the interaction surface.

Structural Analysis of Interaction Complexes: The ultimate goal would be to determine the high-resolution structure of the UL4 protein in complex with TBP and the RNA polymerase II CTD. This could be achieved through co-crystallization or cryo-EM studies, providing a definitive atomic-level picture of how UL4 engages with the cellular transcription machinery.

Advanced Genetic Engineering Approaches for Functional Dissection

The development of sophisticated genetic engineering tools has revolutionized the study of viral gene function. For the EHV-1 UL4 protein, these advanced techniques offer powerful avenues for dissecting its precise roles in the viral lifecycle. The use of Bacterial Artificial Chromosome (BAC) technology has already enabled the generation of UL4-null and UL4-stop codon mutant viruses, providing initial insights into its non-essential role for lytic replication in cell culture. nih.govnih.gov

Future Genetic Engineering Strategies:

CRISPR-Cas9 System: The CRISPR-Cas9 gene-editing tool presents a highly efficient and precise method for introducing specific mutations into the UL4 gene within the context of the viral genome. This technology can be used to create point mutations, deletions of specific domains, or even to insert tags for protein tracking and purification, allowing for a more nuanced functional analysis than simple gene knockouts.

Reverse Genetics Systems: Continued refinement of reverse genetics systems for EHV-1, based on infectious BAC clones, will facilitate the rapid generation and characterization of a panel of UL4 mutant viruses. This will enable systematic structure-function studies to be performed in the context of a viral infection.

Generation of Conditional Mutants: The creation of conditional UL4 mutants, for example, using temperature-sensitive or inducible expression systems, would allow for the study of the protein's function at specific stages of the viral replication cycle. This would be particularly valuable for dissecting its role in the temporal regulation of viral gene expression.

Development of Novel Assays for Quantifying UL4-Mediated Transcriptional Regulation

The inhibitory effect of the EHV-1 UL4 protein on gene expression has been demonstrated using various methods, including luciferase reporter assays, quantitative real-time PCR (qRT-PCR) to assess mRNA stability, and microarray analysis to profile global changes in viral gene expression. uniprot.orgnih.govnih.gov While these techniques have been informative, the development of more sophisticated and quantitative assays will be crucial for a deeper understanding of UL4-mediated transcriptional regulation.

Innovative Assay Development:

High-Throughput Reporter Assays: The development of high-throughput reporter assay systems, perhaps utilizing fluorescent or luminescent proteins with short half-lives, would enable the screening of large compound libraries for potential inhibitors of UL4 function.

Single-Cell Transcriptomics: Applying single-cell RNA sequencing (scRNA-seq) to cells infected with wild-type and UL4-mutant viruses would provide unprecedented resolution in understanding the heterogeneity of UL4's effects on viral and host gene expression within a population of infected cells.

In Vitro Transcription Assays: Reconstituting a minimal transcription system in vitro with purified components, including RNA polymerase II, TBP, and the UL4 protein, would allow for a direct and quantitative assessment of UL4's inhibitory activity on transcription initiation and elongation, free from the complexities of the cellular environment.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq): While initial ChIP assays did not show direct binding of UL4 to EHV-1 promoters, more sensitive and genome-wide ChIP-Seq approaches could be employed to definitively rule out any direct DNA binding or to identify potential indirect associations with chromatin through other protein partners. uniprot.org

Investigation of UL4 Protein in Modulating Host Immune Evasion Strategies (excluding MHC-I downregulation from other proteins)

A critical aspect of the herpesvirus lifecycle is the ability to evade the host immune system. While the roles of other EHV-1 proteins in immune modulation, such as the downregulation of MHC class I molecules, are being actively investigated, the specific contribution of the UL4 protein to immune evasion remains largely unexplored. frontiersin.org Its known function as a general inhibitor of gene expression suggests a potential role in dampening the host's antiviral response. nih.govnih.gov

Future Research Focus on Immune Evasion:

Impact on Innate Immune Signaling: Investigating the effect of UL4 expression on the activation of key innate immune signaling pathways, such as the interferon response, is a critical next step. This can be achieved by measuring the expression and activation of key signaling molecules (e.g., IRF3, NF-κB) and the production of interferons and pro-inflammatory cytokines in cells infected with wild-type versus UL4-deficient viruses.

Modulation of Cytokine and Chemokine Expression: The broad transcriptional inhibitory function of UL4 may extend to the suppression of host genes encoding cytokines and chemokines, which are crucial for orchestrating an effective immune response. nih.govnih.gov Transcriptomic and proteomic analyses of infected cells in the presence and absence of UL4 will be essential to identify any such immunomodulatory effects.

In Vivo Studies in Relevant Animal Models: Ultimately, the role of the UL4 protein in immune evasion must be validated in vivo. Utilizing animal models of EHV-1 infection, such as mice or, ideally, horses, and comparing the host immune response to infection with wild-type and UL4-mutant viruses will provide the most definitive insights into its contribution to viral pathogenesis and immune evasion.

By pursuing these future research directions and embracing advanced methodologies, the scientific community can expect to gain a much deeper and more nuanced understanding of the EHV-1 UL4 protein. This knowledge will not only be crucial for fundamental virology but may also pave the way for the development of novel antiviral strategies targeting this key regulatory protein.

Q & A

Q. What is the functional role of UL4 in EHV-1 replication and pathogenesis?

UL4 is dispensable for viral replication in vitro but modulates gene expression and virion release. Studies using UL4-deficient mutants (e.g., EHV-1 UL4Δ) show no significant impact on replication efficiency in cultured cells or pathogenesis in mice, though minor defects in virion maturation were observed . Methodologically, reverse genetics (e.g., bacterial artificial chromosome mutagenesis) and growth curve analyses in Vero cells are used to assess UL4's contribution to viral fitness .

Q. How is UL4 transcriptionally regulated during EHV-1 infection?

UL4 is a late (γ2) gene, transcribed as a 3.8-kb mRNA that overlaps with the UL3 transcript. Transcriptional mapping via Northern blot and S1 nuclease assays identified a TATA box upstream and a polyadenylation signal downstream of its open reading frame (ORF). Kinetic classification using metabolic inhibitors (e.g., cycloheximide for early genes) confirms its late expression .

Q. Does UL4 interact with other viral or host proteins?

UL4 interacts with UL3 in the cytoplasm, mediated by direct binding, but does not colocalize with ICP22 in nuclear bodies. This interaction was identified via co-transfection assays, fluorescence microscopy, and co-immunoprecipitation using UL4-EYFP fusion constructs . Host transcription factors (e.g., CREB) may bind UL4’s promoter, as shown by cAMP-response element (CRE) activation assays .

Advanced Research Questions

Q. What molecular mechanisms underlie UL4’s inhibition of viral and heterologous promoters?

UL4 suppresses promoter activity by interfering with transcriptional initiation. Luciferase reporter assays demonstrated that UL4 reduces expression from EHV-1 glycoprotein promoters (e.g., gK) and heterologous promoters (e.g., CMV). Structural analysis predicts a β-barrel domain shared with HCMV UL112-113, which mediates replication compartment formation, suggesting a conserved regulatory role .

Q. How do structural features of UL4 influence its subcellular localization and function?

UL4 contains a leucine-rich nuclear export signal (NES) and a KKXX-like ER retention motif. Live-cell fluorescence microscopy of UL4-EYFP constructs revealed CRM1-dependent nuclear export, validated by leptomycin B (LMB) treatment and RanGTP hydrolysis assays. Mutagenesis of the NES (e.g., L158A/L160A) disrupts cytoplasmic accumulation, linking localization to function .

Q. Why do UL4 homologs exhibit functional divergence across alphaherpesviruses?

While UL4 is non-essential in EHV-1 and HSV-1, pseudorabies virus (PrV) UL4 enhances virion release. Comparative studies using chimeric viruses and structural modeling (e.g., AlphaFold predictions) highlight divergent C-terminal domains. For example, PrV UL4 lacks the KKXX motif but retains nuclear localization, suggesting lineage-specific adaptations .

Q. How can discrepancies in UL4’s role in nuclear body formation be resolved?

Conflicting data on UL4’s colocalization with ICP22 in nuclear bodies arise from experimental systems (e.g., transfection vs. infection). Transfection assays show UL4-UL3-ICP22 complexes require UL3 as a bridge, while infection studies suggest ICP22 alone drives nuclear body formation. Super-resolution microscopy and proximity ligation assays (PLA) are recommended to clarify spatial dynamics .

Methodological Considerations

  • Knockout Mutants: Use BAC recombineering to generate UL4-deficient EHV-1, ensuring retained portions of the ORF do not produce truncated proteins .
  • Localization Studies: Apply live-cell imaging (e.g., UL4-EYFP) to avoid fixation artifacts, combined with LMB treatment to validate CRM1 dependence .
  • Promoter Analysis: Employ dual-luciferase assays with UL4 co-expression to quantify inhibition of viral (e.g., gK) and cellular (e.g., CRE-driven) promoters .

Data Contradictions and Open Questions

  • In vitro dispensability vs. in vivo conservation: Despite being non-essential in culture, UL4 homologs are conserved in alphaherpesviruses, hinting at uncharacterized roles in latency or immune evasion .
  • Structural homology with HCMV UL112-113: Functional equivalence in replication compartment formation remains untested .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.